4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide
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Overview
Description
4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzenesulfonamide core with multiple functional groups, including a tert-butyl group, an azetidine ring, and a pyranone moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the benzenesulfonamide core using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as a β-amino alcohol.
Attachment of the pyranone moiety: This can be accomplished through an esterification reaction between the azetidine derivative and 6-methyl-2-oxo-2H-pyran-4-carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function.
Affecting cellular pathways: Influencing signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide: can be compared with other benzenesulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-tert-butyl-N-[3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-15-11-17(12-21(26)29-15)30-18-13-24(14-18)20(25)9-10-23-31(27,28)19-7-5-16(6-8-19)22(2,3)4/h5-8,11-12,18,23H,9-10,13-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAFNYMLSKGCAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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